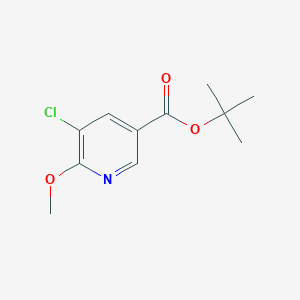

tert-Butyl 5-chloro-6-methoxynicotinate

Description

tert-Butyl 5-chloro-6-methoxynicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with chlorine at position 5, methoxy at position 6, and a tert-butyl ester group at the carboxyl position. This compound is of interest in pharmaceutical and agrochemical research due to the structural versatility of nicotinate derivatives, which often exhibit bioactivity or serve as intermediates in drug synthesis.

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

tert-butyl 5-chloro-6-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)7-5-8(12)9(15-4)13-6-7/h5-6H,1-4H3 |

InChI Key |

KSHJPKOXRCCTMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(N=C1)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-chloro-6-methoxynicotinate typically involves the esterification of 5-chloro-6-methoxynicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 5-chloro-6-methoxynicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 5-chloro-6-methoxynicotinate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of 5-amino-6-methoxynicotinate derivatives.

Oxidation: Formation of 5-chloro-6-methoxy-2-pyridinecarboxylic acid.

Reduction: Formation of 5-chloro-6-methoxynicotinyl alcohol.

Scientific Research Applications

Chemistry: tert-Butyl 5-chloro-6-methoxynicotinate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.

Medicine: tert-Butyl 5-chloro-6-methoxynicotinate has potential applications in medicinal chemistry. It is explored for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its unique structural features make it a valuable component in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-6-methoxynicotinate involves its interaction with specific molecular targets. The chlorine and methoxy substituents on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with other tert-butyl-substituted pyridine derivatives. Key analogs and their differences are summarized below:

Key Observations :

- Substituent Effects: Chlorine (electron-withdrawing) and methoxy (electron-donating) groups in the title compound may enhance electrophilic substitution reactivity at specific ring positions compared to amino or cyano substituents in analogs .

- Functional Group Diversity : The tert-butyl ester in the title compound offers hydrolytic stability, whereas the aldehyde group in 6-(tert-Butyl)-5-methoxynicotinaldehyde provides a reactive site for conjugation .

Physicochemical Properties

- Molecular Weight : The title compound (MW: 243.69 g/mol) is heavier than 6-(tert-Butyl)-5-methoxynicotinaldehyde (MW: 193.25 g/mol) due to the ester group and chlorine atom .

- Solubility : tert-Butyl esters generally exhibit lower water solubility compared to aldehydes or amines, which may influence their utility in aqueous reaction systems.

Biological Activity

tert-Butyl 5-chloro-6-methoxynicotinate is a compound derived from nicotinic acid, notable for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of tert-butyl 5-chloro-6-methoxynicotinate includes a tert-butyl group, a chlorine atom at the 5-position, and a methoxy group at the 6-position of the nicotinic acid backbone. This structure contributes to its lipophilicity and potential interactions with biological targets.

- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of phenylthiazoles with a tert-butyl moiety have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting that tert-butyl 5-chloro-6-methoxynicotinate may also possess similar properties due to its structural analogies .

- Inhibition of Enzymatic Pathways : The compound may influence the kynurenine pathway, which is critical in various physiological processes and immune responses. Inhibitors targeting enzymes like indoleamine 2,3-dioxygenase (IDO) have shown promise in cancer therapy by modulating immune responses . Given the structural similarities with known inhibitors, tert-butyl 5-chloro-6-methoxynicotinate could potentially exhibit similar inhibitory effects.

- Neuroprotective Effects : Compounds derived from nicotinic acid have been studied for their neuroprotective properties, particularly through antioxidant mechanisms and modulation of neurotransmitter receptors . The potential neuroprotective effects of tert-butyl 5-chloro-6-methoxynicotinate warrant further investigation.

Pharmacological Studies

Several studies have investigated the pharmacological profiles of related compounds:

Case Studies

- In Vivo Studies : Research on similar compounds has demonstrated significant in vivo efficacy in models of infection and inflammation. For instance, compounds targeting bacterial cell wall synthesis showed promising results in reducing bacterial load in animal models .

- Clinical Implications : The modulation of immune responses through the kynurenine pathway presents a novel therapeutic avenue for cancer treatment. Compounds that can effectively inhibit IDO or TDO may enhance anti-tumor immunity and improve patient outcomes .

Comparative Biological Activity

| Compound Name | MIC (μg/mL) | Target Pathogen | Notes |

|---|---|---|---|

| tert-Butyl 5-chloro-6-methoxynicotinate | TBD | TBD | Potential antimicrobial activity suggested |

| Phenylthiazole Derivative | 4 | MRSA | High potency against resistant strains |

| Phenylthiazole Derivative | 8 | C. difficile | Moderate activity noted |

Toxicity Assessment

| Compound Name | Concentration Tested (μg/mL) | Cell Viability (%) |

|---|---|---|

| tert-Butyl 5-chloro-6-methoxynicotinate | TBD | TBD |

| Phenylthiazole Derivative | 32 | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.